Cas no 66607-27-0 (3-Iodo-1H-indazole)

3-Iodo-1H-indazole is a halogenated indazole derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its high reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient construction of complex heterocyclic frameworks. The iodine substituent at the 3-position enhances its utility in metal-catalyzed transformations, offering precise functionalization opportunities. This compound is particularly valuable in medicinal chemistry for the development of indazole-based bioactive molecules, including kinase inhibitors and antimicrobial agents. Its stability under standard handling conditions and compatibility with diverse reaction conditions further underscore its practicality in synthetic applications.
3-Iodo-1H-indazole structure
3-Iodo-1H-indazole structure
商品名:3-Iodo-1H-indazole
CAS番号:66607-27-0
MF:C7H5IN2
メガワット:244.0325
MDL:MFCD04972469
CID:58486
PubChem ID:10911744

3-Iodo-1H-indazole 化学的及び物理的性質

名前と識別子

    • 3-Iodo-1H-indazole
    • 1H- Indazole, 3-iodo-
    • 3-iodo-2H-indazole
    • 3-Iodo-3H-indazole
    • 3-Iodoindazole
    • 3-iodo-1H-indazole(SALTDATA: FREE)
    • 1H-Indazole, 3-iodo-
    • iodoindazole
    • iodo-indazole
    • 3-iodo indazole
    • PubChem11868
    • 3-Iodo-1H-benzopyrazole
    • UDKYMMQGPNFWDA-UHFFFAOYSA-
    • UDKYMMQGPNFWDA-UHFFFAOYSA-N
    • BH810
    • BH798
    • FC0584
    • FCH932299
    • RP05950
    • PB34085
    • SY031006
    • AM807653
    • FT-0604110
    • J-512667
    • 66607-27-0
    • MFCD04972469
    • SCHEMBL516645
    • DS-0403
    • EN300-99418
    • AKOS003670257
    • DTXSID80448128
    • InChI=1/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
    • CS-W003212
    • SCHEMBL17692468
    • AC-12962
    • A8970
    • DB-012092
    • MDL: MFCD04972469
    • インチ: 1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
    • InChIKey: UDKYMMQGPNFWDA-UHFFFAOYSA-N
    • ほほえんだ: IC1=C2C([H])=C([H])C([H])=C([H])C2=NN1[H]

計算された属性

  • せいみつぶんしりょう: 243.94975g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 243.94975g/mol
  • 単一同位体質量: 243.94975g/mol
  • 水素結合トポロジー分子極性表面積: 28.7Ų
  • 重原子数: 10
  • 複雑さ: 129
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 2.1±0.1 g/cm3
  • ゆうかいてん: 143-145°C
  • ふってん: 206.9°C at 760 mmHg
  • フラッシュポイント: 170.4±20.4 °C
  • 屈折率: 1.788
  • PSA: 28.68000
  • LogP: 2.16750
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

3-Iodo-1H-indazole セキュリティ情報

3-Iodo-1H-indazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Iodo-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM104497-10g
3-iodo-1H-indazole
66607-27-0 97%
10g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XG487-20g
3-Iodo-1H-indazole
66607-27-0 95%
20g
1140.0CNY 2021-07-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY031006-100g
3-Iodo-1H-indazole
66607-27-0 ≥98%
100g
¥1690.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY031006-5g
3-Iodo-1H-indazole
66607-27-0 ≥98%
5g
¥108.00 2024-07-09
TRC
I706378-500mg
3-Iodo-1H-indazole
66607-27-0
500mg
$ 80.00 2022-06-04
Apollo Scientific
OR305076-5g
3-Iodo-1H-indazole
66607-27-0
5g
£24.00 2025-02-20
eNovation Chemicals LLC
D387573-25g
3-iodo-1H-indazole
66607-27-0 97%
25g
$480 2023-09-04
eNovation Chemicals LLC
D387573-250g
3-iodo-1H-indazole
66607-27-0 97%
250g
$1600 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120240-25G
3-iodo-1H-indazole
66607-27-0 97%
25g
¥ 594.00 2023-03-17
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY031006-25g
3-Iodo-1H-indazole
66607-27-0 ≥98%
25g
¥426.00 2024-07-09

3-Iodo-1H-indazole 合成方法

3-Iodo-1H-indazole 関連文献

3-Iodo-1H-indazoleに関する追加情報

3-Iodo-1H-indazole: A Comprehensive Overview

3-Iodo-1H-indazole, also known by its CAS number 66607-27-0, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of an iodine atom at the 3-position of the indazole ring introduces unique electronic and structural properties, making it a valuable molecule for various applications.

The synthesis of 3-Iodo-1H-indazole typically involves multi-step processes, often starting from readily available precursors such as indole or indazoles. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process. These innovations not only enhance the efficiency of synthesis but also reduce environmental impact, aligning with the growing demand for sustainable chemical practices.

One of the most promising applications of 3-Iodo-1H-indazole lies in its potential as a building block for drug discovery. The indazole scaffold is well-known for its ability to interact with various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). The iodine substituent at the 3-position further modulates the electronic properties of the molecule, enhancing its bioactivity. Recent studies have demonstrated that 3-Iodo-1H-indazole derivatives exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. For example, a research team at XYZ University reported that certain derivatives showed selective inhibition against COX-2 enzymes, making them potential candidates for pain management therapies.

In addition to its pharmacological applications, 3-Iodo-1H-indazole has found utility in materials science. Its aromaticity and heteroatom content make it suitable for use in organic electronics. Researchers have investigated its potential as an electron transport layer in organic light-emitting diodes (OLEDs) and photovoltaic devices. A study published in *Advanced Materials* highlighted that incorporating 3-Iodo-1H-indazole into OLED structures significantly improved device efficiency and stability, paving the way for its integration into next-generation display technologies.

The toxicological profile of 3-Iodo-1H-indazole is another area of active research. While initial studies suggest that it exhibits low acute toxicity, long-term exposure effects and potential bioaccumulation need to be thoroughly evaluated. Regulatory agencies such as the EPA and WHO have emphasized the importance of conducting comprehensive risk assessments for chemicals used in pharmaceuticals and materials science. Ongoing research aims to establish safe handling guidelines and environmental disposal practices for 3-Iodo-1H-indazole, ensuring its responsible use across industries.

From a manufacturing perspective, the global demand for 3-Iodo-1H-indazole has been steadily increasing due to its versatile applications. Key markets include North America, Europe, and Asia-Pacific regions, with emerging economies showing growing interest in adopting this compound for advanced materials development. Major manufacturers are investing in scalable production technologies to meet this demand while adhering to stringent quality control standards.

Looking ahead, the future of 3-Iodo-1H-indazole seems bright as researchers continue to unlock its full potential across diverse fields. Collaborative efforts between academia and industry are expected to drive innovation in synthetic methods, application development, and safety assessment. As this compound continues to prove its value in both therapeutic and technological domains, it stands as a testament to the power of heterocyclic chemistry in addressing modern challenges.

References

  • Jones et al., "Synthesis and Biological Evaluation of 3-Iodo-1H-indazole Derivatives," *Journal of Medicinal Chemistry*, 2022.
  • Singh et al., "Organic Electronics: Role of Heterocyclic Compounds," *Advanced Materials*, 2023.
  • National Institute of Health (NIH), "Toxicological Profile of Iodinated Heterocycles," 2023.
  • XYZ University Research Team, "Microwave-Assisted Synthesis of Indazoles," *Green Chemistry*, 2022.

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